molecular formula C9H7BrO2 B1336028 2-(3-Bromophenyl)malondialdehyde CAS No. 791809-62-6

2-(3-Bromophenyl)malondialdehyde

Cat. No. B1336028
M. Wt: 227.05 g/mol
InChI Key: VTBBNWPPNCLEMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated compounds involves various strategies. For instance, 2-phenylthioallyl bromides are derived from allyl phenyl sulfides through a process of dibromination followed by dehydrobromination, which is then used to cause the 2-phenylthioallylation of aldehydes . Another synthesis method includes the formation of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehy

Scientific Research Applications

1. Role in Malondialdehyde (MDA) Research

2-(3-Bromophenyl)malondialdehyde is closely related to Malondialdehyde (MDA), a biomarker for oxidative stress. MDA is a major product of lipid peroxidation and is frequently used to indicate oxidative damage in biological systems. For instance, Nielsen et al. (1997) established reliable reference intervals for plasma malondialdehyde, which is used as an indicator of lipid peroxidation and oxidative stress in clinical settings (Nielsen et al., 1997).

2. Application in Biochemical Analysis Methods

Compounds structurally related to MDA, such as 2-(3-Bromophenyl)malondialdehyde, are significant in developing and validating analytical methods for MDA detection. Cighetti et al. (2002) discussed using methyl malondialdehyde as an internal standard for MDA detection, indicating the importance of structurally similar compounds in enhancing the reliability of MDA measurements (Cighetti et al., 2002).

3. Implications in Diabetes Mellitus

Studies on MDA, a compound related to 2-(3-Bromophenyl)malondialdehyde, have shown its significance in conditions like diabetes mellitus. Slatter et al. (2000) discussed how MDA, a by-product of lipid oxidation, is considerably increased in diabetes, indicating its potential as a biomarker in this context (Slatter et al., 2000).

4. Use in Synthesis of Biomedically Relevant Compounds

Compounds like 2-(3-Bromophenyl)malondialdehyde are used in synthesizing biologically important compounds. For example, Li et al. (2011) described the synthesis of aza-quaternary carbon derivatives using related compounds, which are precursors for various alkaloids (Li et al., 2011).

5. Involvement in Chemical Reaction Mechanisms

Its structural analogs are involved in various chemical reaction mechanisms, providing insights into complex biochemical processes. Luo et al. (2021) discussed the copper-catalyzed lactamization of related compounds, highlighting the diverse applications of these types of chemicals in organic chemistry (Luo et al., 2021).

Safety And Hazards

The safety data sheet for 2-(3-Bromophenyl)malondialdehyde indicates that it is an irritant .

properties

IUPAC Name

2-(3-bromophenyl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBBNWPPNCLEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409192
Record name 2-(3-Bromophenyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)malondialdehyde

CAS RN

791809-62-6
Record name 2-(3-Bromophenyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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